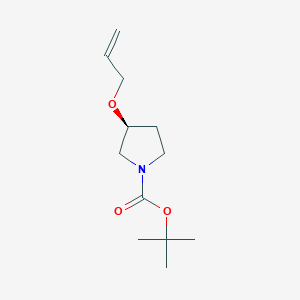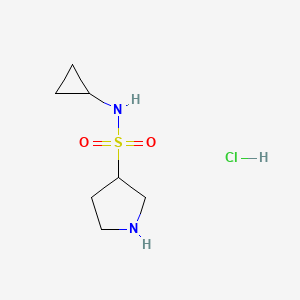
N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride
Vue d'ensemble
Description
“N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride” is a chemical compound also known as CPSS or NUCC-390. It belongs to the family of sulfonamide compounds, which are widely used in medicinal chemistry for their pharmacological properties .
Synthesis Analysis
The synthesis of sulfonamide compounds like “N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride” involves various chemical reactions . The review on sulfonamides’ synthesis and their applications in medicinal chemistry provides a detailed overview of the synthetic strategies used .Molecular Structure Analysis
The molecular structure of “N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride” can be represented by the formula C7H15ClN2O2S . The compound’s molecular weight is 226.72 .Applications De Recherche Scientifique
Sulfonamides in Therapeutic Applications
Antitumor and Antiglaucoma Agents
Sulfonamides have been recognized for their significant antitumor activity, with research highlighting the development of novel sulfonamides that show promise as selective antiglaucoma drugs and antitumor agents. Their mechanism involves targeting carbonic anhydrase isoforms that are associated with tumor growth and intraocular pressure regulation (Carta, Scozzafava, & Supuran, 2012); (Gulcin & Taslimi, 2018).
Antibacterial Properties
Sulfonamides were among the first antimicrobial agents used in medicine. Their role has expanded to address a range of bacterial infections, showcasing the versatility and importance of sulfonamide-based drugs in combating microbial resistance (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Environmental Impacts and Applications
Presence in the Environment
The widespread use of sulfonamides in agriculture and veterinary medicine has led to their presence in the environment, with potential impacts on microbial populations and human health. Efforts to understand and mitigate these impacts are critical for maintaining ecological balance and reducing the risk of antibiotic resistance (Mathews & Reinhold, 2013).
Pharmaceutical and Medicinal Significance
The versatility of sulfur-containing motifs, including sulfonamides, in drug development is highlighted by their incorporation into a wide range of therapeutic agents. This underscores their significance in medicinal chemistry and the potential for developing new drugs with enhanced efficacy and reduced toxicity (Zhao, Rakesh, Ravidar, Fang, & Qin, 2018).
Propriétés
IUPAC Name |
N-cyclopropylpyrrolidine-3-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S.ClH/c10-12(11,9-6-1-2-6)7-3-4-8-5-7;/h6-9H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIMNLXWIBSENL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropylpyrrolidine-3-sulfonamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



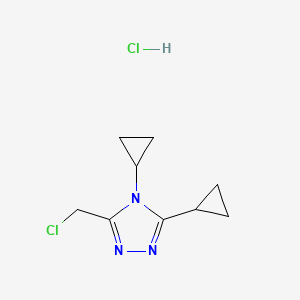
![3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1378774.png)
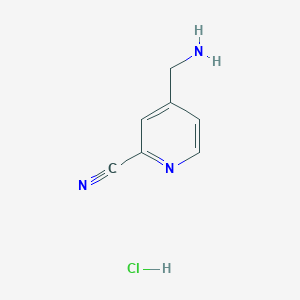
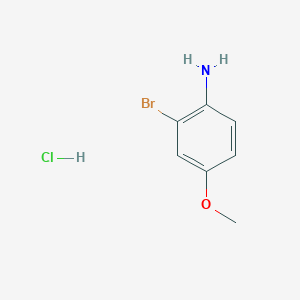
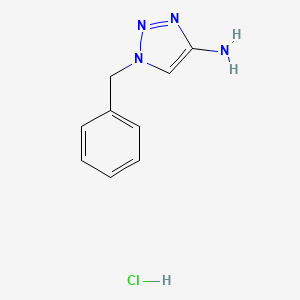
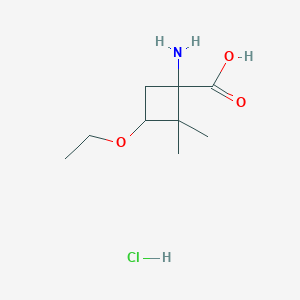
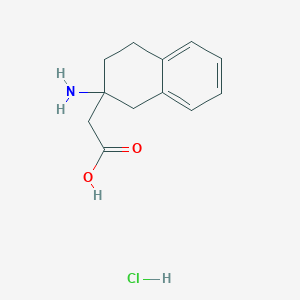
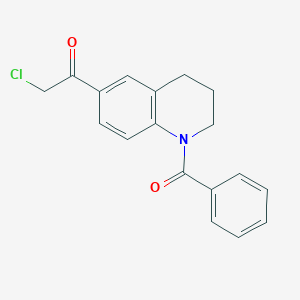
![3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea](/img/structure/B1378787.png)
![Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B1378788.png)
![2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride](/img/structure/B1378791.png)
![Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine](/img/structure/B1378793.png)
![2-{2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1378794.png)
